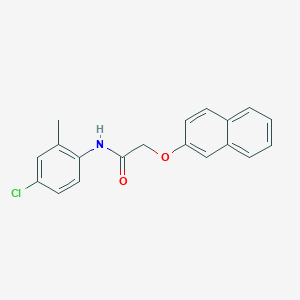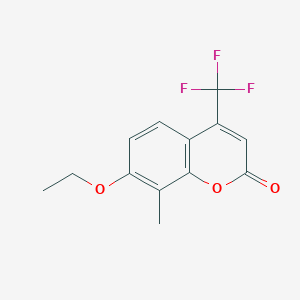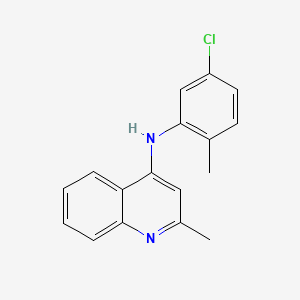
N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide, also known as Compound A, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.
作用機序
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A is not fully understood, but it is believed to act through multiple pathways. In cancer, N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. In inflammation, N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative disorders, N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been shown to activate certain neuroprotective pathways and reduce oxidative stress.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been shown to have various biochemical and physiological effects. In cancer, N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation, N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A in lab experiments is its low molecular weight, which allows for easy penetration into cells and tissues. Another advantage is its stability and solubility in various solvents. However, one limitation is its low bioavailability, which may require the use of higher concentrations in experiments.
将来の方向性
For research on N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A may provide insight into its potential use as a therapeutic agent in humans.
In conclusion, N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A may provide valuable insights into its potential as a therapeutic agent in humans.
合成法
N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-methylaniline with 2-naphthol to form an intermediate compound, which is then reacted with acetic anhydride to produce N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A. The purity and yield of N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A can be improved by using different purification techniques such as recrystallization and column chromatography.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have shown that N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-13-10-16(20)7-9-18(13)21-19(22)12-23-17-8-6-14-4-2-3-5-15(14)11-17/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBZJWTVFLZKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-tert-butyl-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5874078.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)

![4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5874091.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
![2-[(3,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5874109.png)
![N-(2-methoxy-5-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5874117.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5874118.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5874121.png)
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5874126.png)
